molecular formula C14H26N2O2 B1316633 tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 929974-12-9

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Cat. No. B1316633
CAS RN: 929974-12-9
M. Wt: 254.37 g/mol
InChI Key: YDQBPQOQDHFBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 929974-12-9 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is 1S/C16H30N2O2.ClH/c1-16 (2,3)20-15 (19)18-12-4-5-14 (18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m0./s1 . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” has a molecular weight of 254.37 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” serves as a building block in the synthesis of various novel organic compounds. Its derivatives are used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, which have diverse applications in medicinal chemistry and drug development .

2. Precursor for Biologically Active Natural Products This compound can act as a precursor to biologically active natural products. Similar compounds have been synthesized with good yield and selectivity and are potential precursors to substances like Indiacen A and B, which have significant biological activities .

Intermediate in Pharmaceutical Synthesis

It is a key intermediate in the synthesis of pharmaceuticals such as Vandetanib, an anti-cancer drug. The compound is synthesized through steps including acylation, sulfonation, and substitution .

Research and Development

As listed on Sigma-Aldrich, this compound is available for purchase, indicating its use in various research and development activities within chemical laboratories. Researchers may utilize it for experimental syntheses or as a standard for analytical methods .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBPQOQDHFBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184856
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

CAS RN

929974-12-9
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.